molecular formula C6H4N2O2S2 B13268784 Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate

Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate

Cat. No.: B13268784
M. Wt: 200.2 g/mol
InChI Key: RKKAJFMPKMKUBU-UHFFFAOYSA-N
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Description

Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate is a chemical compound with the molecular formula C6H4N2O2S2 It is a member of the thiazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate typically involves the reaction of 4-isothiocyanato-1,2-thiazole-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.

    Substitution: Common reagents include halogens, acids, and bases, under various temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in studies of enzyme inhibition and protein modification, due to its ability to react with amino acid residues.

    Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate involves its ability to react with nucleophiles, such as amino acids in proteins. This reaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s isothiocyanate group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate can be compared with other thiazole derivatives, such as:

    Methyl 4-methyl-1,2-thiazole-3-carboxylate: This compound has a similar structure but lacks the isothiocyanate group, resulting in different reactivity and applications.

    4-Isothiocyanato-1,2-thiazole-3-carboxylic acid: This compound is similar but lacks the methyl ester group, affecting its solubility and reactivity.

    Thiazole-4-carboxylic acid: This compound lacks both the isothiocyanate and methyl ester groups, resulting in significantly different chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C6H4N2O2S2

Molecular Weight

200.2 g/mol

IUPAC Name

methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate

InChI

InChI=1S/C6H4N2O2S2/c1-10-6(9)5-4(7-3-11)2-12-8-5/h2H,1H3

InChI Key

RKKAJFMPKMKUBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NSC=C1N=C=S

Origin of Product

United States

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